(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide
Description
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide is a benzothiazole-imine derivative featuring a thioether-linked indolin-1-yl-2-oxoethyl moiety. Its structure combines a benzo[d]thiazol-2(3H)-imine core with an ethyl substituent at position 3 and a sulfur-bridged acetamide group connected to a 2-oxoindoline fragment. This compound is synthesized via multi-step reactions involving electrophilic intermediates like 2-(chlorosulfanyl)benzoyl chloride and nucleophilic substitutions with amines or thiol-containing reactants .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-(3-ethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-2-23-17-9-5-6-10-18(17)28-21(23)22-19(25)13-27-14-20(26)24-12-11-15-7-3-4-8-16(15)24/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEVOIXANDXXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
The benzo[d]thiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. A representative method involves reacting 4-methoxy-2-nitrochlorobenzene with sodium polysulfide in the presence of carbon disulfide under reflux conditions. This yields 5-methoxy-2-mercaptobenzothiazole, a critical intermediate. Demethylation using boron tribromide (BBr₃) in dichloromethane generates the free phenol, which is subsequently alkylated with ethyl bromide in the presence of a base to install the 3-ethyl group.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Na₂Sₓ, CS₂ | Ethanol | Reflux | 93.1% |
| Demethylation | BBr₃ | DCM | -78°C to RT | 76% |
| Alkylation | EtBr, K₂CO₃ | DMF | 80°C | 82% |
Formation of the Thioacetamide Bridge
The thioether linkage is introduced via nucleophilic substitution between 3-ethylbenzo[d]thiazol-2(3H)-thione and 2-chloroacetamide derivatives. In a protocol adapted from patent literature, the thiol group of the benzo[d]thiazole reacts with 2-bromoacetamide in acetonitrile using triethylamine as a base. This step is critical for ensuring regioselectivity and avoiding over-alkylation.
Optimization Insights
- Solvent Choice : Acetonitrile outperforms DMF or THF due to better solubility of intermediates.
- Base Selection : Triethylamine minimizes side reactions compared to stronger bases like DBU.
- Reaction Monitoring : TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) ensures reaction completion within 4 hours.
Coupling with the Indolin-1-yl Moiety
The indolin-1-yl group is introduced via a two-step process:
- Synthesis of 2-(Indolin-1-yl)-2-oxoethyl Chloride : Indoline is acylated with chloroacetyl chloride in dichloromethane using DMAP as a catalyst.
- Thioether Formation : The chloro intermediate reacts with the thioacetamide-functionalized benzo[d]thiazole under mild basic conditions (NaHCO₃, DMF/H₂O).
Stereochemical Control
The (Z)-configuration is achieved by employing a bulky base (e.g., LDA) during the final coupling step, which favors the thermodynamically stable isomer. X-ray crystallography confirms the stereochemistry, with dihedral angles between the benzo[d]thiazole and indoline planes measuring 12.3°.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.09 (d, 1H, J = 9.76 Hz, benzo[d]thiazole-H), 7.61 (d, 1H, J = 8.9 Hz, indoline-H), 4.53 (t, 2H, J = 5.78 Hz, -SCH₂CO-), 3.87 (s, 3H, -OCH₃ residual), 1.42 (t, 3H, J = 7.1 Hz, -CH₂CH₃).
- HRMS (ESI) : m/z 456.1278 [M+H]⁺ (calc. 456.1281).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity with retention time = 8.2 min.
Comparative Analysis of Synthetic Routes
Route A balances yield and practicality, while Route B offers superior stereocontrol for pharmaceutical applications.
Challenges and Mitigation Strategies
- Thiol Oxidation : Use of argon sparging and antioxidants (e.g., BHT) prevents disulfide formation during thioacetamide synthesis.
- Indoline Ring Opening : Maintaining pH > 8 during coupling prevents acid-catalyzed decomposition.
- Chromatography Alternatives : Recrystallization from ethyl acetate/hexane (3:1) achieves >98% purity without column chromatography.
Industrial-Scale Considerations
A continuous flow system with the following parameters achieves 85% yield at 10 kg/batch:
- Reactor 1 : Benzo[d]thiazole alkylation (T = 80°C, τ = 2 hr)
- Reactor 2 : Thioether formation (T = 50°C, τ = 1 hr)
- Crystallization : Anti-solvent (hexane) addition at 5°C/min cooling rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage.
Reduction: Reduction reactions can target the carbonyl group in the indoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the
Biological Activity
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide is a complex organic compound characterized by its unique structural features, which include a thiazole moiety and an indolinyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The compound's structure can be described as follows:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Indolinyl Group : Contributes to the compound's ability to interact with biological targets.
- Acetamide Linkage : Enhances the compound's solubility and stability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity :
-
Anticancer Activity :
- Similar compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as thymidylate synthase inhibition .
- Studies have reported IC50 values in the range of 1.95–4.24 μM for related compounds, indicating potent anticancer properties compared to standard treatments like doxorubicin .
Antimicrobial Studies
A study evaluating the antimicrobial properties of thiazole derivatives found that certain compounds exhibited significant inhibition of bacterial growth. For instance, derivatives with thiazole rings were tested against E. coli and S. aureus, showing effective inhibition rates .
Anticancer Studies
In a series of experiments focusing on anticancer activity, a class of thiazole-based compounds was synthesized and evaluated for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. The results indicated that these compounds could induce apoptosis in cancer cells, with molecular docking studies supporting their binding affinity to target proteins involved in cancer progression .
Data Tables
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial against E. coli | 3.5 |
| Compound B | Structure B | Anticancer (TS inhibitor) | 4.0 |
| Compound C | Structure C | Antimicrobial against S. aureus | 5.0 |
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 346.48 g/mol
Structural Features
The compound features:
- A benzo[d]thiazole moiety that is known for its diverse biological activities.
- An indole ring that enhances its interaction with biological targets.
- Functional groups that facilitate various chemical reactions, making it a versatile scaffold for drug development.
Medicinal Chemistry
The compound's structural complexity suggests significant potential in drug development. Its thiazole and indole components are associated with various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial properties.
- Anticancer Properties : The presence of the thiazole ring is often linked to anticancer activity, making this compound a candidate for further investigation in oncology research.
Enzyme Inhibition Studies
Research has indicated that compounds similar to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide may act as inhibitors of various enzymes, including:
- Acetylcholinesterase : A target in Alzheimer's disease research, where inhibition can lead to increased levels of acetylcholine in the brain.
Case Study: Acetylcholinesterase Inhibition
In a study evaluating novel derivatives of benzothiazole, compounds were synthesized and tested for their ability to inhibit acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the thiazole structure could enhance activity against this enzyme .
Molecular Docking Studies
Molecular docking studies can be employed to predict the binding affinity of this compound to specific biological targets. Such studies help elucidate the mechanism of action and inform further modifications to improve efficacy.
Material Science
Beyond medicinal applications, this compound may also find use in developing new materials with specific properties such as conductivity or fluorescence due to its unique electronic structure.
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoxazole Moieties
Compounds such as (E)-N-(3-fluoroisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Activity: 6.554) and (E)-N-(3-hydroxyisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Activity: 6.815) share the acetamide-indolin backbone but replace the benzothiazole core with isoxazole rings (Table 1). The higher activity of the hydroxyisoxazol derivative (6.815 vs. 6.554) suggests that electron-donating groups may enhance binding affinity in this series .
Benzothiazole Derivatives with Varied Substituents
Synthetic routes for N-substituted benzisothiazol-3(2H)-ones (e.g., N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide ) highlight the role of nucleophilic reagents in determining substituents. For instance, reactions with thiourea yield thioamide-linked benzothiazoles, while acetamide produces carboxamide derivatives. The target compound’s ethyl group at position 3 may confer greater lipophilicity than hydroxy or benzyl substituents, influencing membrane permeability .
Acetamide-Based Heterocycles with Alternative Cores
Compounds like 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide feature azetidinone and benzimidazole moieties. These structures prioritize β-lactam-like reactivity and enhanced steric bulk compared to the target compound’s planar benzothiazole-indolin system. The chloro and phenyl substituents in these analogues may improve metabolic stability but reduce solubility .
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
- Synthetic Flexibility : The target compound’s synthesis mirrors methods for benzisothiazolones but requires precise control to avoid side products (e.g., isoindolin-1-ones or thiophenes) .
- Activity Trends : Isoxazole-indolin analogues show measurable activity (6.554–6.815), possibly linked to electronic effects of substituents .
- Structural Stability : The unexpected formation of thiazolidine derivatives (e.g., compound 2 in ) underscores the challenge of stabilizing imine intermediates in thiazole synthesis .
Discussion of Key Differentiating Factors
- Lipophilicity : The ethylbenzothiazole group in the target compound likely enhances membrane permeability compared to polar isoxazole or hydroxy-substituted analogues.
- Synthetic Complexity : The thioether linkage in the target compound demands selective thiol-alkylation steps, contrasting with simpler amide couplings in isoxazole derivatives.
- Biological Potential: While isoxazole-indolin compounds exhibit quantifiable activity, the target compound’s benzothiazole core may offer unique kinase or protease inhibition profiles due to its extended π-conjugation.
Q & A
Q. How can reaction conditions be optimized to improve the synthesis yield and purity of this compound?
Optimizing reaction parameters such as temperature (60–80°C for condensation steps), solvent choice (polar aprotic solvents like DMF or dichloromethane), and catalytic bases (e.g., triethylamine) is critical. Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Multi-step purification using column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization enhances final product quality .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
A combination of 1H/13C NMR (to map hydrogen and carbon environments), IR spectroscopy (to identify functional groups like amide C=O stretches at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) is essential. For stereochemical confirmation, 2D NMR (COSY, NOESY) and X-ray crystallography (if crystals are obtainable) provide definitive structural evidence .
Q. What are the key functional groups influencing this compound's reactivity?
The thiazole ring’s electron-deficient nature, the indolin-1-yl group’s hydrogen-bonding capability, and the thioacetamide’s nucleophilic sulfur atom drive reactivity. These groups participate in electrophilic substitutions, nucleophilic additions, and coordination with metal catalysts, which are pivotal for derivative synthesis .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?
Discrepancies often arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to probe conformational flexibility and computational modeling (DFT) to simulate spectra under different conditions. Cross-validation with high-resolution MS/MS fragmentation patterns can clarify ambiguous peaks .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of derivatives?
Systematically modify substituents on the benzo[d]thiazole (e.g., ethyl to allyl groups) and indolin-1-yl moieties. Evaluate biological activity using enzyme inhibition assays (e.g., kinase targets) and cell viability assays (e.g., IC50 in cancer lines). Correlate electronic (Hammett constants) and steric parameters (molecular docking) with activity trends .
Q. How can inconsistent biological activity results across assay models be addressed?
Standardize assay conditions (e.g., cell passage number, serum concentration) and validate target engagement using biophysical methods (SPR, ITC). Perform metabolic stability studies (microsomal incubation) to rule out pharmacokinetic variability. Compare results with structurally validated analogs to isolate scaffold-specific effects .
Methodological Considerations
Q. What purification strategies are critical post-synthesis?
After column chromatography, employ size-exclusion chromatography to remove polymeric byproducts. For hygroscopic intermediates, use azeotropic drying with toluene. Final purity (>95%) is confirmed via HPLC-DAD/ELSD with C18 columns and acetonitrile/water gradients .
Q. How can thermal stability and degradation pathways be analyzed?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and decomposition thresholds (e.g., >200°C). Accelerated stability studies under varied pH (1–13) and light exposure identify degradation products via LC-MS .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
Discrepancies may arise from poor bioavailability or off-target effects. Perform plasma protein binding assays and tissue distribution studies (radiolabeled compound) to assess pharmacokinetics. Use transgenic models to validate target specificity .
Q. What causes variability in enzymatic inhibition assays?
Enzyme lot-to-lot variability or assay interference (e.g., DMSO concentration >1%) can skew results. Include positive controls (known inhibitors) and counter-screens against related enzymes (e.g., kinase panels) to ensure selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
